![molecular formula C19H22N4O3 B12624899 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide CAS No. 920273-07-0](/img/structure/B12624899.png)
4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie, de la biologie et de la médecine. Ce composé se caractérise par sa structure unique, qui comprend un noyau benzamide, un cycle morpholine et un groupe pyridine. Sa structure multiforme lui permet de participer à diverses réactions chimiques et d'exhiber des activités biologiques variées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzamide : Le noyau benzamide peut être synthétisé en faisant réagir de l'acide 4-aminobenzoïque avec de l'acide pyridine-4-carboxylique en présence d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base telle que la triéthylamine.
Introduction du cycle morpholine : Le cycle morpholine est introduit par une réaction de substitution nucléophile. Cela implique la réaction de l'intermédiaire benzamide avec la morpholine en présence d'un solvant approprié tel que le dichlorométhane.
Formation du produit final : La dernière étape consiste à introduire le groupe amino et le groupe oxopropyl. Cela peut être réalisé en faisant réagir l'intermédiaire avec une amine appropriée et une cétone dans des conditions d'amination réductrice.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sur le noyau benzamide ou le cycle morpholine sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; solvants aqueux ou organiques ; température ambiante à des températures élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; solvants anhydres comme le tétrahydrofurane ; températures basses à modérées.
Substitution : Divers nucléophiles (par exemple, halogénures, amines) ; solvants aprotiques polaires comme le diméthylformamide ; température ambiante à des conditions de reflux.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à un large éventail de benzamides substitués ou de dérivés de la morpholine.
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies de synthèse.
Biologie : En recherche biologique, le composé est étudié pour son potentiel en tant que sonde biochimique. Il peut interagir avec diverses biomolécules, fournissant des informations sur les processus biologiques et les voies métaboliques.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles.
Industrie : Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui conduit à son utilisation potentielle comme agent antituberculeux . De plus, la structure du composé lui permet d'interagir avec plusieurs cibles, ce qui en fait un outil polyvalent en recherche biochimique.
Applications De Recherche Scientifique
4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent . Additionally, the compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Composés similaires
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide : Ce composé présente des similitudes structurales avec le 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide, y compris le noyau benzamide et le cycle morpholine.
N-(4-Méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)-4-((4-méthylpipérazin-1-yl)méthyl)benzamide : Un autre composé structurellement apparenté, qui comprend également un noyau benzamide et un groupe pyridine.
Unicité
Le this compound est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa capacité à participer à diverses réactions chimiques.
Propriétés
Numéro CAS |
920273-07-0 |
|---|---|
Formule moléculaire |
C19H22N4O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-(1-amino-3-morpholin-4-yl-3-oxopropyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H22N4O3/c20-17(13-18(24)23-9-11-26-12-10-23)14-1-3-15(4-2-14)19(25)22-16-5-7-21-8-6-16/h1-8,17H,9-13,20H2,(H,21,22,25) |
Clé InChI |
HUEAUTPYBKOMCW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
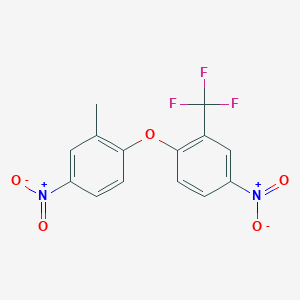
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
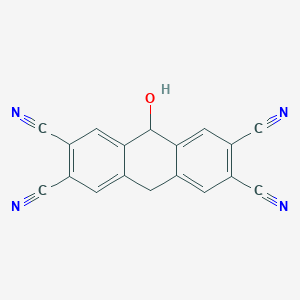
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
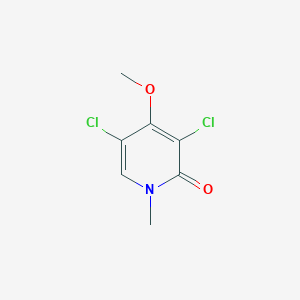

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
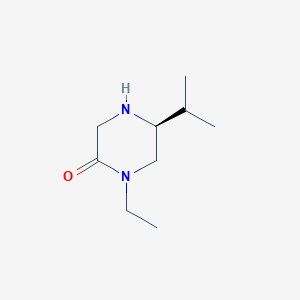
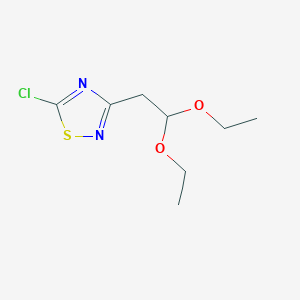

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
